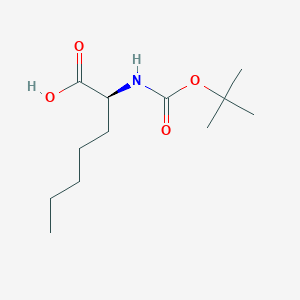

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 71066-01-8) is a chiral amino acid derivative with a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . The compound features a seven-carbon aliphatic chain (heptanoic acid backbone) and a tert-butoxycarbonyl (Boc)-protected amino group at the second position in the (S)-enantiomeric configuration. Its Boc group enhances stability during synthetic processes, making it a valuable intermediate in peptide synthesis and pharmaceutical development.

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDXDHZJPGIIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654302 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71066-01-8 | |

| Record name | Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71066-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid generally involves the protection of the amino group of (S)-2-aminoheptanoic acid (norleucine) with the Boc group. This step is crucial to prevent unwanted side reactions during peptide coupling or further functionalization.

Boc Protection of (S)-2-Aminoheptanoic Acid

- Starting material: (S)-2-aminoheptanoic acid (free amine)

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate

- Solvent: Commonly dichloromethane (CH2Cl2) or acetonitrile (CH3CN)

- Conditions: Room temperature to mild heating (e.g., 25–40°C), reaction time ranging from 2 to 6 hours

- Mechanism: The amino group nucleophilically attacks Boc2O, leading to the formation of the Boc-protected amino acid and release of CO2 and tert-butanol as byproducts.

Alternative Synthetic Routes and Key Steps

- Some protocols use p-toluenesulfonyl chloride (p-TsCl) and catalytic 4-dimethylaminopyridine (DMAP) in the presence of a base to activate the amino acid for Boc protection or further derivatization.

- Isoamyl nitrite and copper(II) chloride have been employed in related syntheses for diazotization or functional group transformations, indicating the versatility of the synthetic approach.

- Purification is typically achieved by silica gel column chromatography, ensuring high purity of the Boc-protected product.

Reaction Workup and Purification

- After completion of the reaction, the mixture is diluted with an organic solvent such as ethyl acetate.

- Sequential washes with saturated sodium chloride solution, sodium bicarbonate solution, and again sodium chloride solution remove impurities and residual reagents.

- Drying over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) is performed before solvent removal.

- Final product isolation is by evaporation under reduced pressure and chromatographic purification.

Data Table: Typical Boc Protection Reaction Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | (S)-2-aminoheptanoic acid | Chiral amino acid precursor |

| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) | Standard Boc protecting reagent |

| Base | Triethylamine or sodium bicarbonate | Neutralizes acid byproducts |

| Solvent | Dichloromethane or acetonitrile | Aprotic solvents preferred |

| Temperature | 25–40°C | Mild heating accelerates reaction |

| Reaction time | 2–6 hours | Monitored by TLC or NMR |

| Workup | Extraction, washing, drying | Removes impurities |

| Purification | Silica gel chromatography | Ensures high purity |

| Yield | Typically 60–85% | Dependent on scale and conditions |

Research Findings and Optimization

- The stereochemical integrity of the (S) configuration is maintained throughout the Boc protection process, critical for downstream applications in peptide synthesis.

- The Boc group provides stability under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) to expose the free amine for further coupling reactions.

- Reaction optimization studies show that controlling temperature and reaction time prevents side reactions such as racemization or over-protection.

- The use of catalytic DMAP enhances the reaction rate and yield by activating Boc2O and stabilizing the transition state.

Comparative Notes on Related Compounds

| Compound | Molecular Weight (g/mol) | Key Difference | Application Focus |

|---|---|---|---|

| This compound | 245.32 | Boc-protected amino acid | Peptide synthesis intermediate |

| (S)-2-aminoheptanoic acid | 145.21 | Free amine, no Boc protection | Starting material for Boc protection |

| (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid | 260.33 | Additional Boc protection on side chain | Intermediate in complex peptide synthesis |

化学反应分析

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to expose the free amine:

Applications:

-

Enables on-resin peptide modifications or cyclization post-synthesis .

-

Acidic deprotection does not racemize the chiral center under optimized conditions .

Site-Selective Functionalization

The compound participates in metal-catalyzed reactions when incorporated into peptides:

| Reaction Type | Conditions | Selectivity | Source |

|---|---|---|---|

| Cu-catalyzed O-arylation | CuI, Rb₂CO₃, THF at 60°C | 91% for proximal Tyr | |

| Aza-Henry reaction | Chiral (S,S)-PBAM·HOTf catalyst, bromonitromethane | 91% ee |

Mechanistic insights:

-

The Boc group enhances steric guidance in Asp-directed Tyr O-arylation .

-

Dilute conditions favor intramolecular interactions, improving selectivity .

Comparative Reactivity of Structural Analogs

The reactivity profile differs significantly from related compounds:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| (S)-2-Aminoheptanoic acid | Free amine; no Boc protection | Prone to uncontrolled polymerization or side reactions |

| (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid | R-configuration | Altered stereoselectivity in peptide coupling |

| 7-((tert-Butoxycarbonyl)amino)heptanoic acid | Boc group at terminal amine (position 7) | Reduced steric hindrance in backbone modifications |

科学研究应用

Organic Synthesis

The Boc group is widely utilized as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The applications in organic synthesis include:

- Peptide Synthesis : Boc-L-heptanoic acid serves as a building block in peptide synthesis, where it can be incorporated into peptide chains. The Boc group can be selectively removed to yield free amino acids for further reactions.

- Functionalization : The compound can participate in various functionalization reactions, including acylation and alkylation, which are essential for constructing more complex organic molecules.

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic (e.g., TFA) | Peptide synthesis |

| Fmoc | Moderate | Basic (e.g., piperidine) | Peptide synthesis |

| Cbz | Low | Hydrogenation | Amino acid protection |

Pharmaceutical Applications

Research indicates that compounds with similar structures to Boc-L-heptanoic acid exhibit notable biological activities, which may extend to this compound as well:

- Drug Development : As a derivative of amino acids, it has potential applications in drug design, particularly in creating new therapeutic agents targeting various diseases.

- Bioconjugation : The ability to modify the amino group allows for bioconjugation strategies in drug delivery systems and antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of treatments.

Case Studies and Research Findings

Several studies highlight the utility of Boc-L-heptanoic acid in various applications:

- A study published in Journal of Organic Chemistry demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides with enhanced biological activity compared to linear counterparts .

- Research on deprotection methods has shown that Boc groups can be selectively removed using mild acidic conditions without affecting other sensitive functional groups present in complex molecules . This property is crucial for synthesizing pharmaceuticals that require multiple functional groups.

作用机制

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective modifications at other positions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzymatic reactions .

相似化合物的比较

Key Properties :

- Storage : Requires protection from light, inert atmosphere, and room temperature storage .

- Hazards : Classified under UN 3265 (Class 8 corrosive liquids) with hazard statement H314 (causes severe skin burns and eye damage) .

- Physical State: No explicit data on physical state, but analogous compounds (e.g., methyl-substituted variant) are reported as oils .

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related Boc-protected amino acid derivatives:

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Backbone and Substituent Effects

Functional Group Modifications

- Methyl Substitution : The methylated variant () introduces steric hindrance, which may alter reactivity in coupling reactions or enzymatic recognition .

- Spirocyclic Systems : The spiro compound () imposes conformational rigidity, advantageous for stabilizing peptide secondary structures but synthetically more complex .

Hazard Profiles

- The target compound’s H314 hazard necessitates stricter handling (e.g., gloves, eye protection) compared to the spiro derivative’s milder irritant properties (H315/H319 ) .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, often abbreviated as Boc-Ahp-OH, is a chiral amino acid derivative widely utilized in peptide synthesis due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : Approximately 245.32 g/mol

- Chirality : The "S" designation indicates the specific stereochemistry at the second carbon atom, which is crucial for the proper function of peptides and proteins.

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing selective coupling with other amino acids to create peptides with defined sequences. This property is essential in synthesizing biologically active compounds while preserving the integrity of functional groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Protection of the Amine Group : The Boc group is introduced to protect the amine during subsequent reactions.

- Formation of Heptanoic Acid Backbone : The heptanoic acid structure is constructed through standard organic synthesis techniques.

- Deprotection : After peptide synthesis, the Boc group can be removed under specific conditions to reveal the free amine for further modifications or cyclization.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-Aminoheptanoic acid | 65671-53-6 | Lacks Boc protection; free amine available |

| (R)-2-Aminoheptanoic acid | 1142814-17-2 | Enantiomer; different optical activity |

| (S)-Lysine | 56-87-1 | Natural amino acid; no protecting groups present |

The unique feature of this compound is its Boc protection, which facilitates selective reactions during peptide synthesis while maintaining stability under various reaction conditions.

Case Study 1: Lung-Retentive Prodrugs

In a study evaluating lung-retentive prodrugs, (S)-2-((tert-butoxycarbonyl)amino)butanoic acid was synthesized and tested. The results indicated that compounds with similar structures demonstrated promising pharmacokinetic profiles, suggesting potential applications in targeted drug delivery systems .

Case Study 2: High-Throughput Screening

Research utilizing high-throughput screening methods revealed that chiral amino acids like this compound could enhance selectivity in peptide functionalization processes. This study highlighted the importance of optimizing reaction conditions to improve yield and selectivity in peptide synthesis .

常见问题

Q. How is (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid synthesized, and what are critical parameters for yield optimization?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Activation of the carboxyl group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions at 25°C for ~19 hours to facilitate Boc-protection .

- Step 2 : Deprotection or hydrogenation under palladium carbon and hydrogen atmosphere to finalize the product .

Critical Parameters : - Temperature control (e.g., 75°C for initial steps to avoid racemization).

- Stoichiometric ratios of Boc-protecting agents (e.g., N-Boc-β-alanine) to prevent side reactions.

- Use of inert atmospheres (e.g., nitrogen) during coupling to minimize oxidation .

Q. What purification methods are effective for isolating this compound post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate enantiomers or impurities.

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/petroleum ether) based on solubility differences .

- HPLC : For high-purity requirements, employ chiral stationary phases (e.g., Daicel Chiralpak IG column) with mobile phases like n-hexane/iPrOH (9:1 v/v) containing 0.1% TFA to resolve enantiomers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to verify Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and chiral center retention .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns.

- Polarimetry : Measure specific rotation to validate enantiomeric purity (e.g., compare to literature values for (S)-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data during synthesis?

Methodological Answer:

- Chiral HPLC Validation : Use Daicel Chiralpak IG columns with UV detection at 210 nm to quantify enantiomeric excess (ee). Adjust mobile phase ratios (e.g., hexane/iPrOH) to improve resolution .

- Kinetic Resolution Studies : Monitor reaction progress under varying catalysts (e.g., Pd/C vs. enzymatic catalysts) to identify racemization pathways.

- Cross-Validation : Compare NMR-derived ee values with HPLC results to detect systematic errors .

Q. What strategies ensure the stability of this compound under diverse experimental conditions?

Methodological Answer:

- Storage : Store sealed in dry conditions at room temperature to prevent hydrolysis of the Boc group. Avoid exposure to humidity .

- pH Sensitivity : Test stability in buffered solutions (pH 2–9) to identify degradation thresholds (e.g., Boc cleavage under acidic conditions).

- Thermal Stability : Conduct TGA/DSC analyses to determine decomposition temperatures and safe handling ranges .

Q. How can discrepancies in bioactivity data for derivatives of this compound be addressed?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., iodophenyl or dimethoxyphenyl groups) and compare bioactivity profiles .

- Assay Standardization : Use consistent cell lines (e.g., cancer cell panels) and control compounds to normalize activity measurements.

- Mechanistic Profiling : Employ molecular docking or enzyme inhibition assays to correlate structural features with target interactions .

Q. What role does this compound play in peptide synthesis, and how can coupling efficiency be optimized?

Methodological Answer:

- Boc-Protected Intermediate : The tert-butoxycarbonyl group shields the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions .

- Coupling Reagents : Use DCC/DMAP or HOBt/EDCI systems in dichloromethane to enhance activation of the carboxyl group .

- Monitoring : Track coupling efficiency via Kaiser test or Fmoc deprotection rates in SPPS workflows.

Q. What advanced techniques provide mechanistic insights into reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in Boc deprotection or peptide bond formation.

- DFT Calculations : Model transition states for chiral retention during synthesis to guide catalyst selection .

- In Situ IR Spectroscopy : Monitor real-time carbonyl stretching frequencies (e.g., ~1700 cm for Boc groups) to detect intermediate formations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。